N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide
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Description
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a type of aromatic heterocyclic compound . This core is fused with a pyrazole ring and a pyrimidine ring . The compound also contains an acetamide group attached to the pyrazolo[3,4-d]pyrimidine core and a dimethoxyphenyl group.
Synthesis Analysis
While the exact synthesis process for this compound is not available, a general method for synthesizing similar compounds involves the reaction of an appropriate amine with a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core is likely to contribute significantly to the stability and reactivity of the compound .Chemical Reactions Analysis
The compound is likely to undergo reactions typical of aromatic heterocycles, acetamides, and ethers. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Scientific Research Applications
Antimicrobial Activity
Research has explored the synthesis and biological activity of various heterocyclic compounds incorporating pyrazolo[3,4-d]pyrimidin motifs, showing that these compounds exhibit promising antimicrobial properties. For instance, the synthesis of novel heterocycles, including those with a pyrazolo[3,4-d]pyrimidin core, has been reported to yield compounds with significant antimicrobial activity. These findings suggest that derivatives of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide could potentially be explored for their antimicrobial applications, contributing to the development of new therapeutic agents in the fight against microbial infections (Bondock et al., 2008).
Antitumor and Antiproliferative Activities
Pyrazolo[3,4-d]pyrimidines have also been investigated for their antitumor and antiproliferative activities. Studies have synthesized and evaluated the biological activities of pyrazolo[3,4-d]pyrimidine analogues, revealing that some compounds in this class demonstrate significant in vitro cell growth inhibitory activity, suggesting their potential as antitumor agents. This research opens avenues for the development of new cancer therapies based on the structural framework of this compound and its analogues, highlighting the importance of this chemical scaffold in medicinal chemistry (Taylor & Patel, 1992).
Insecticidal and Antibacterial Potential
Further research into pyrazolo[3,4-d]pyrimidine derivatives has revealed their insecticidal and antibacterial potential. Compounds synthesized from pyrimidine-linked pyrazole heterocyclics have been evaluated for their activity against Pseudococcidae insects and selected microorganisms, demonstrating promising results. These findings indicate that this compound derivatives could serve as a basis for developing new insecticidal and antibacterial agents, contributing to agricultural and public health sectors (Deohate & Palaspagar, 2020).
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-19(2,3)24-17-13(10-21-24)18(26)23(11-20-17)22-16(25)9-12-6-7-14(27-4)15(8-12)28-5/h6-8,10-11H,9H2,1-5H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYOETODNVSMTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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